1-Ethoxy-N'-hydroxycyclohexane-1-carboximidamide
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Overview
Description
1-Ethoxy-N’-hydroxycyclohexane-1-carboximidamide is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a hydroxy group, and a cyclohexane ring. It is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-Ethoxy-N’-hydroxycyclohexane-1-carboximidamide involves several steps. One common synthetic route includes the reaction of cyclohexanone with ethylamine to form an intermediate, which is then reacted with hydroxylamine to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high purity and yield of the final product .
Chemical Reactions Analysis
1-Ethoxy-N’-hydroxycyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and the use of solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-Ethoxy-N’-hydroxycyclohexane-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases and conditions.
Mechanism of Action
The mechanism of action of 1-Ethoxy-N’-hydroxycyclohexane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and ethoxy groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. The cyclohexane ring provides structural stability, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-Ethoxy-N’-hydroxycyclohexane-1-carboximidamide can be compared to other similar compounds, such as:
1-Methoxy-N’-hydroxycyclohexane-1-carboximidamide: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties and reactivity.
1-Ethoxy-N’-hydroxycyclopentane-1-carboximidamide: Similar structure but with a cyclopentane ring instead of a cyclohexane ring, affecting its stability and interactions.
1-Ethoxy-N’-hydroxybenzene-1-carboximidamide: Similar structure but with a benzene ring, resulting in different aromatic properties and reactivity.
These comparisons highlight the uniqueness of 1-Ethoxy-N’-hydroxycyclohexane-1-carboximidamide, particularly its balance of stability and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-ethoxy-N'-hydroxycyclohexane-1-carboximidamide |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-9(8(10)11-12)6-4-3-5-7-9/h12H,2-7H2,1H3,(H2,10,11) |
InChI Key |
OQAHEHQSOPGAJR-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1(CCCCC1)/C(=N/O)/N |
Canonical SMILES |
CCOC1(CCCCC1)C(=NO)N |
Origin of Product |
United States |
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